molecular formula C17H25NO5 B13890674 Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate

Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate

Cat. No.: B13890674
M. Wt: 323.4 g/mol
InChI Key: IEICCIACUWCFQR-UHFFFAOYSA-N
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Description

Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a dimethyl-substituted phenoxy group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethyl-4-hydroxybenzoic acid, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of the phenoxyacetic acid.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is then coupled with the phenoxyacetic acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Formation of 3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxyacetic acid.

    Deprotection: Formation of 3,5-dimethyl-4-amino-phenoxyacetic acid.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate can be compared with similar compounds such as:

    Ethyl 2-[4-aminophenoxy]acetate: Lacks the Boc protection and dimethyl substitution.

    Ethyl 2-[3,5-dimethyl-4-hydroxyphenoxy]acetate: Lacks the Boc-protected amine group.

    Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoate: Has a propanoate ester instead of an acetate ester.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate

InChI

InChI=1S/C17H25NO5/c1-7-21-14(19)10-22-13-8-11(2)15(12(3)9-13)18-16(20)23-17(4,5)6/h8-9H,7,10H2,1-6H3,(H,18,20)

InChI Key

IEICCIACUWCFQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C(=C1)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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